molecular formula C18H15F3N2S B2692606 2-(ethylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226456-64-9

2-(ethylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No. B2692606
CAS RN: 1226456-64-9
M. Wt: 348.39
InChI Key: QZKSBTLKQUKWQK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, phenyl groups, and trifluoromethyl group would contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the imidazole ring is a site of potential reactivity due to the presence of nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and reactivity .

Scientific Research Applications

Pharmacological Research

Imidazoles have been synthesized and tested for biological activity, revealing a clear structure-activity relationship. For example, the introduction of an ethyl chain on imidazole compounds has shown hormonal activity in estrogen receptor-positive cells, and modifications on phenolic rings have increased antiproliferative effects against human breast cancer cell lines, alongside inhibitory effects on cyclooxygenase enzymes (Wiglenda et al., 2005).

Material Science and Chemistry

Research on bisthienylethenes containing N,O-donor binding sites and imidazole demonstrates the synthesis of multifunctional mononuclear complexes with distinct photochromic behavior and slow magnetic relaxation, indicating potential applications in the development of materials with magnetic and photoresponsive properties (Cao et al., 2015).

Synthetic Chemistry

The synthesis of 1H-imidazoles and their derivatives is a significant area of research, with applications in creating new pharmaceuticals and materials. For instance, expedient synthesis methods have been developed for imidazole derivatives showing potential as alpha2-adrenergic agonists (Kudzma & Turnbull, 1991).

Electrocatalysis and Electrochemical Applications

Imidazole-based compounds have shown promise in catalysis and electrochemical applications, such as in the synthesis of mercury(II)-azoimine compounds with potential use in electrochemical sensors and devices (Chand et al., 2003).

Biochemistry and Molecular Biology

In the realm of enzyme inhibition, imidazole derivatives have been synthesized to act as inhibitors of cytochrome P-450, demonstrating the potential for therapeutic applications by influencing enzyme activity related to hormone synthesis and metabolism (Ahmed et al., 1995).

Future Directions

The study and application of this compound could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties and reactivity .

properties

IUPAC Name

2-ethylsulfanyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2S/c1-2-24-17-22-12-16(13-7-4-3-5-8-13)23(17)15-10-6-9-14(11-15)18(19,20)21/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKSBTLKQUKWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

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